molecular formula C17H23N5O3 B2694590 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-77-0

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2694590
CAS No.: 899751-77-0
M. Wt: 345.403
InChI Key: OHIYBRHDKAQALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7-Trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused oxazolo[2,3-f]purine core. This structure is characterized by:

  • Oxazolo ring fusion: The oxazole moiety is fused to the purine scaffold at positions 2 and 3, distinguishing it from imidazo- or pyrido-purine analogs .
  • Substituents: The 1,6,7-trimethyl groups enhance lipophilicity and steric bulk, while the 3-(2-(piperidin-1-yl)ethyl) chain introduces a flexible, basic side chain capable of ionic interactions with biological targets .

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-11-12(2)25-16-18-14-13(22(11)16)15(23)21(17(24)19(14)3)10-9-20-7-5-4-6-8-20/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYBRHDKAQALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazolo[2,3-f]purine core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Purine-Dione Derivatives

Compound Name Core Structure Key Substituents Biological Targets/Activity References
Target Compound Oxazolo[2,3-f]purine 1,6,7-Trimethyl; 3-(2-piperidinylethyl) Hypothesized: ARs (A2A/A3), PDEs
1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Oxazolo[2,3-f]purine 1-Methyl; 7-Phenyl Unknown (structural analog)
8-Propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () Imidazo[2,1-f]purine 8-Propyl; 3-(2-piperidinylethyl) Not reported
Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives () Pyrido[1,2-e]purine Variable N3-aryl/benzyl substitutions Anticancer (HEK 293T cell line)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione Piperidinylmethyl; 2,3-dimethylphenoxy Anti-mycobacterial (tuberculosis)

Key Observations :

  • Oxazolo vs. Imidazo/Pyrido Cores : The oxazolo[2,3-f]purine core (target compound) differs from imidazo or pyrido analogs in electronic properties and hydrogen-bonding capacity due to the oxygen atom in the oxazole ring. This may influence receptor binding specificity .

Comparison :

  • The target compound’s synthesis may resemble ’s methods for oxazolo-purines, such as Rh-catalyzed CH insertion or sequential alkylation .
  • In contrast, imidazo-purine derivatives (e.g., ) often employ cross-coupling reactions (e.g., Suzuki) for aryl group introduction .

SAR Insights :

  • Piperidinyl Chains: The 3-(2-piperidinylethyl) group in the target compound may enhance binding to ARs (e.g., A2A or A3 subtypes) due to similarities with known AR ligands containing basic amines .
  • Methyl Substitutions : The 1,6,7-trimethyl groups likely improve metabolic stability compared to unmethylated analogs (e.g., ’s 1-methyl-7-phenyl derivative) .
  • Core Heterocycle: Oxazolo-purines may exhibit distinct AR subtype selectivity compared to imidazo-purines, as adenosine receptor ligand binding is sensitive to heterocycle electronics .

Biological Activity

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound features a purine core fused with an oxazole ring and a piperidine side chain. The synthesis typically involves cyclization reactions that can be optimized for yield and purity. One common synthetic route includes the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides as key reagents. The resulting compound exhibits unique structural properties that contribute to its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of xanthine oxidoreductase (XOR), an enzyme implicated in the metabolism of purines and associated with hyperuricemia-related diseases. Inhibition of XOR can lead to reduced uric acid levels and has potential therapeutic implications for conditions like gout and cardiovascular diseases .

2. Antioxidant Properties
The compound's structure suggests potential antioxidant activity. It may scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting endothelial function and preventing related diseases .

3. Interaction with Cellular Targets
The mechanism of action involves interactions with specific molecular targets such as receptors or enzymes. For example, it may modulate signaling pathways involved in inflammation or metabolic regulation .

Case Studies

Several studies have investigated the biological effects of related compounds or derivatives:

Study 1: XOR Inhibition
A study focusing on XOR inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity. Compounds similar to this compound demonstrated significant reductions in uric acid levels in animal models of hyperuricemia .

Study 2: Antioxidant Effects
Another investigation assessed the antioxidant capacity of purine derivatives. Results indicated that certain modifications could enhance radical scavenging abilities, suggesting a protective role against oxidative damage in cardiovascular tissues .

Data Table: Biological Activity Summary

Activity Mechanism Reference
XOR InhibitionReduces uric acid levels
Antioxidant PropertiesScavenges free radicals
Modulation of InflammationAlters signaling pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.